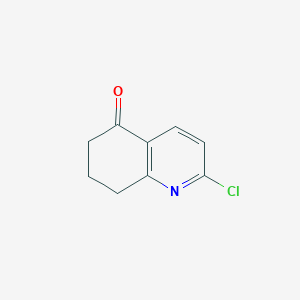
2-氯-7,8-二氢喹啉-5(6H)-酮
描述
2-chloro-7,8-dihydroquinolin-5(6H)-one is a chemical compound with a complex structure and a range of properties and applications in chemistry. The research focuses on its synthesis, molecular structure, and various properties.
Synthesis Analysis
- Synthesis of novel chlorobismuthate(III) complexes, including compounds with hydroxyquinolinium, has been reported. These involve the formation of chains and bonding, which might be relevant to understanding the synthesis of similar compounds like 2-chloro-7,8-dihydroquinolin-5(6H)-one (Wang & Xu, 2008).
- New forms of chloroquinolinone, such as 6-chloroquinolin-2(1H)-one, were synthesized, providing insights into the crystalline forms and synthesis methods applicable to similar compounds (Luo & Sun, 2014).
Molecular Structure Analysis
- The molecular structures of chloroquinolinones have been characterized using methods like X-ray diffraction, providing a detailed understanding of their molecular geometry and arrangement (Murugavel et al., 2017).
Chemical Reactions and Properties
- Various chloroquinolinones exhibit different chemical reactions and properties. For example, some show high activity in ethylene oligomerization, indicating their potential in catalytic processes (Yu et al., 2011).
- The synthesis of derivatives of dihydroquinolinones has been reported, showcasing the versatility and reactivity of these compounds (Fındık et al., 2012).
Physical Properties Analysis
- The physical properties of chloroquinolinone derivatives, including their crystalline forms and stability, have been studied, which are crucial for understanding the physical characteristics of 2-chloro-7,8-dihydroquinolin-5(6H)-one (Luo & Sun, 2014).
Chemical Properties Analysis
- The chemical properties of chloroquinolinones, such as their reactivity and interactions with metal ions, have been explored. This includes the formation of complexes and the analysis of their stability and selectivity (Bordunov et al., 1996).
科学研究应用
抗结核活性
2-氯-7,8-二氢喹啉-5(6H)-酮及其衍生物在抗结核活性方面显示出有希望的结果。研究已经证明了该化合物的各种类似物在抑制结核分枝杆菌方面的有效性。例如,某些取代吡啶和二氢-6H-喹啉-5-酮已经被评估其对结核分枝杆菌H37Rv的体外抗分枝杆菌活性,其中一些化合物显示出显著的抗结核特性(Kantevari et al., 2011)。此外,新型的5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-羧酰胺已经被合成并评估其抗结核活性,显示出一些类似物具有有希望的活性和较低的细胞毒性(Marvadi et al., 2020)。
结核病和流感病毒的双重抑制
一些2-氯-7,8-二氢喹啉-5(6H)-酮的衍生物已被合成为结核分枝杆菌和流感病毒的双重抑制剂。这些化合物已被评估其抗分枝杆菌和抗病毒活性,鉴定出几种作为有效抗结核剂的化合物以及一种对流感病毒具有良好选择性指数的化合物(Marvadi et al., 2019)。
化学合成和表征
已经有研究专注于改进类似于7,8-二氢喹啉-5(6H)-酮的化合物的制备方法,为它们的形成提供了新的方法(Huang & Hartmann, 1998)。这项研究对于增强这些化合物在实验室环境中的效率和产量至关重要。
镉的化学传感器
一项研究表征了5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6作为镉的化学传感器,表明其在检测各种环境中的镉浓度方面具有潜在用途(Prodi et al., 2001)。
属性
IUPAC Name |
2-chloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDFDLEOYOZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343875 | |
| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7,8-dihydroquinolin-5(6H)-one | |
CAS RN |
124467-36-3 | |
| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

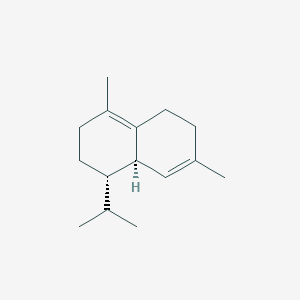
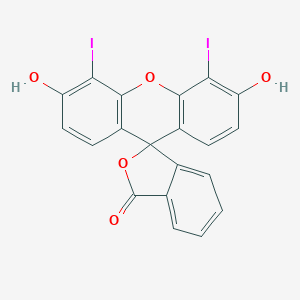

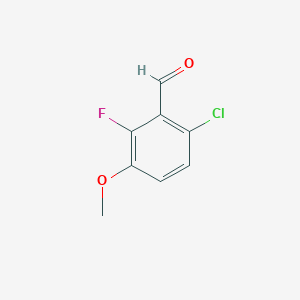


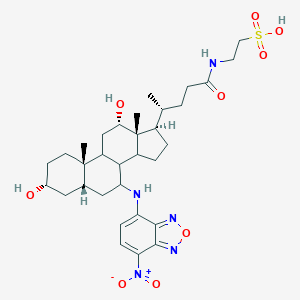
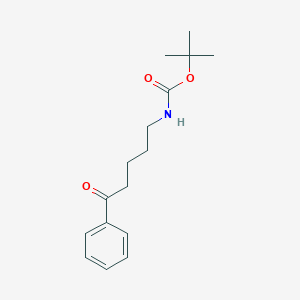

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
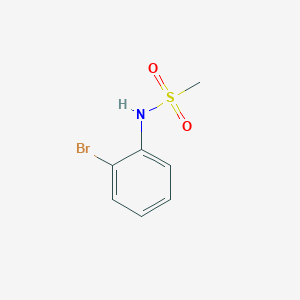
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)